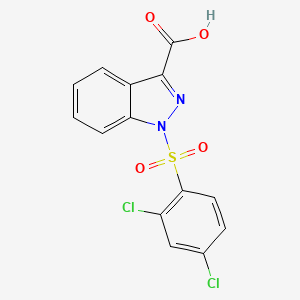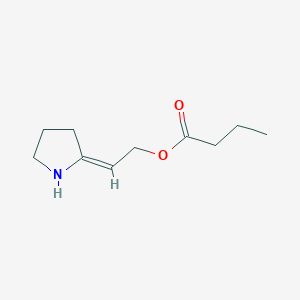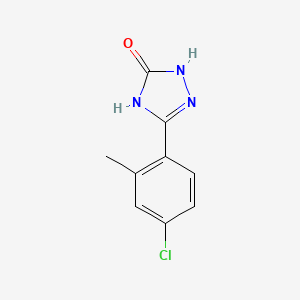
5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and hydrazine hydrate.
Formation of Hydrazone: The amine reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Final Product: The final product, 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides of the triazole compound.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It finds applications in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways: It may inhibit enzyme activity or block receptor sites, leading to its biological effects.
Binding Interactions: The chloro and methyl groups enhance binding affinity to the target sites, increasing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features.
1H-1,2,4-Triazole: The parent triazole compound without the phenyl substitution.
5-Phenyl-1H-1,2,4-triazol-3(2H)-one: A similar triazole compound with a phenyl group instead of the chloro-methylphenyl group.
Uniqueness
Structural Features: The presence of both chloro and methyl groups on the phenyl ring makes 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one unique.
Biological Activity: The specific substitution pattern enhances its biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
62036-24-2 |
|---|---|
Molekularformel |
C9H8ClN3O |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
OGDOCHQKGWTMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
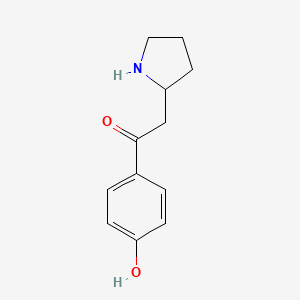
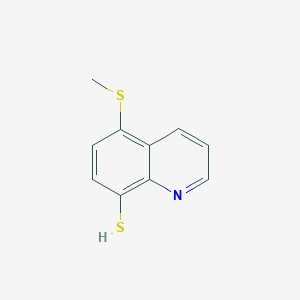

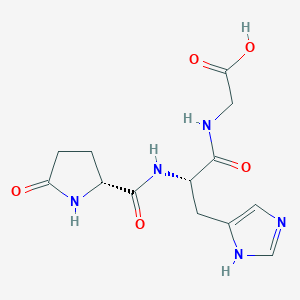

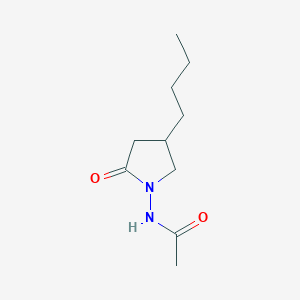

![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)

